molecular formula C12H16N2O3 B5834769 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine

1-[2-(2-nitrophenoxy)ethyl]pyrrolidine

Cat. No.: B5834769
M. Wt: 236.27 g/mol
InChI Key: NUXRMDMMIIYPHL-UHFFFAOYSA-N
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Description

1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a pyrrolidine ring attached to a 2-nitrophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenol with 2-chloroethylpyrrolidine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Reduction: 1-[2-(2-Aminophenoxy)ethyl]pyrrolidine.

    Substitution: Various substituted phenoxyethylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological responses.

Comparison with Similar Compounds

    1-[2-(4-Nitrophenoxy)ethyl]pyrrolidine: Similar structure but with the nitro group in the para position.

    1-[2-(2-Aminophenoxy)ethyl]pyrrolidine: Reduction product of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine.

    1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine: Similar structure with a methoxy group instead of a nitro group.

Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and potential applications. The ortho-nitro group can participate in intramolecular interactions, affecting the compound’s chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-nitrophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-5-1-2-6-12(11)17-10-9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXRMDMMIIYPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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